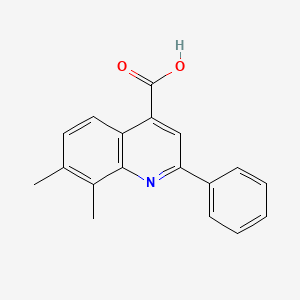

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

CAS No.: 436096-53-6

Cat. No.: VC5607243

Molecular Formula: C18H15NO2

Molecular Weight: 277.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 436096-53-6 |

|---|---|

| Molecular Formula | C18H15NO2 |

| Molecular Weight | 277.323 |

| IUPAC Name | 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |

| Standard InChI Key | BYFVBXGVWUGZNT-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (IUPAC name: 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid) features a bicyclic quinoline scaffold substituted with methyl groups at positions 7 and 8, a phenyl ring at position 2, and a carboxylic acid moiety at position 4 (Figure 1). Its molecular formula is C₁₉H₁₇NO₂, with a calculated molecular weight of 299.34 g/mol. The methyl groups enhance hydrophobicity, while the carboxylic acid enables hydrogen bonding and ionic interactions, critical for biological activity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇NO₂ |

| Molecular Weight | 299.34 g/mol |

| LogP (Predicted) | 3.2 ± 0.4 |

| Hydrogen Bond Donors | 1 (COOH) |

| Hydrogen Bond Acceptors | 3 (2 N, 1 COOH) |

| Rotatable Bonds | 3 |

Synthesis and Industrial Production

Synthetic Routes

The synthesis of quinoline-4-carboxylic acid derivatives typically involves cyclocondensation reactions. A representative pathway for 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid may include:

-

Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones to form the quinoline core .

-

Ester Hydrolysis: Conversion of a methyl ester intermediate (e.g., methyl 2-phenylquinoline-4-carboxylate) to the carboxylic acid via alkaline hydrolysis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Annulation | H₂SO₄ (cat.), 120°C, 12 h | 65–70 |

| Ester Hydrolysis | NaOH (aq.), reflux, 6 h | >90 |

Biological Activity and Mechanisms

Enzyme Inhibition

Quinoline derivatives are renowned for their ability to inhibit enzymes critical to pathogen survival. For example:

-

Topoisomerase Inhibition: Chloro-substituted analogs (e.g., 7-chloro-3,8-dimethyl variants) intercalate into DNA, disrupting topoisomerase activity and inducing apoptosis in cancer cells.

-

MAPK/ERK Pathway Modulation: Methyl and phenyl groups enhance lipid solubility, enabling penetration into cellular compartments to alter signaling cascades.

Table 3: Antimicrobial Activity of Analogous Compounds

| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |

|---|---|---|

| 3-Hydroxy-7,8-dimethyl analog | 12.5 | 25.0 |

| 7-Chloro-3,8-dimethyl analog | 6.25 | 12.5 |

Material Science Applications

Optoelectronic Properties

The planar quinoline core and extended π-system facilitate applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Methyl groups improve thermal stability, while the carboxylic acid enables covalent attachment to metal oxides .

Crystal Engineering

X-ray crystallography of methyl 2-phenylquinoline-4-carboxylate reveals π–π stacking interactions (inter-planar distance: 3.58 Å), a feature critical for designing molecular crystals with tailored electronic properties .

Comparison with Structural Analogs

Chloro vs. Methyl Substitutions

-

Lipophilicity: Chloro-substituted derivatives exhibit higher LogP values (e.g., 3.8 vs. 3.2), enhancing blood-brain barrier penetration.

-

Toxicity: Methyl groups reduce off-target cytotoxicity compared to halogenated analogs.

Carboxylic Acid vs. Ester Derivatives

-

Bioavailability: The free carboxylic acid improves aqueous solubility but may limit membrane permeability.

-

Synthetic Flexibility: Methyl esters serve as protected intermediates for scalable synthesis .

Future Directions

-

Targeted Drug Delivery: Conjugation with nanoparticles to enhance tumor-specific uptake.

-

Structural Optimization: Exploring substitutions at positions 3 and 5 to improve potency.

-

Ecotoxicology Studies: Assessing environmental persistence and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume